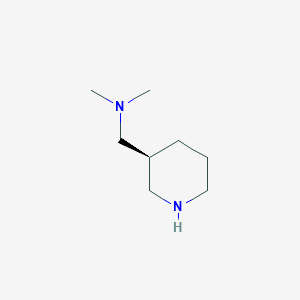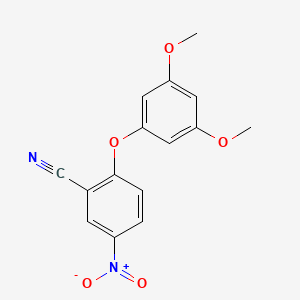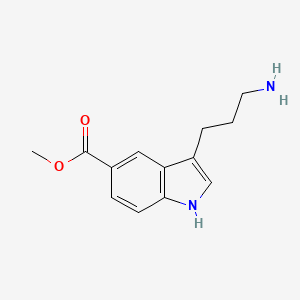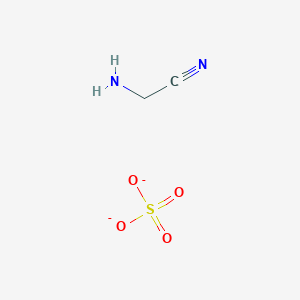
(S)-N,N-Dimethyl-3-piperidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE is a chemical compound with the molecular formula C8H18N2 It is a tertiary amine, characterized by the presence of a piperidine ring substituted with a dimethylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE can be synthesized through several methods. One common approach involves the reaction of 3-piperidinemethanol with dimethylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-piperidinemethanol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The 3-piperidinemethanol is dissolved in a suitable solvent, such as ethanol, and dimethylamine gas is bubbled through the solution. The mixture is heated to reflux for several hours, resulting in the formation of N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE.
Industrial Production Methods
In industrial settings, the production of N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with a simpler structure, lacking the piperidine ring.
N-Methylpiperidine: A secondary amine with a single methyl group attached to the nitrogen atom.
N,N-Dimethyl-2-propanamine: Another tertiary amine with a different alkyl substitution pattern.
Uniqueness
N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE is unique due to the presence of both a piperidine ring and a dimethylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(3S)-piperidin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
QOVQVKFKBHWTAA-QMMMGPOBSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCCNC1 |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)





![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
